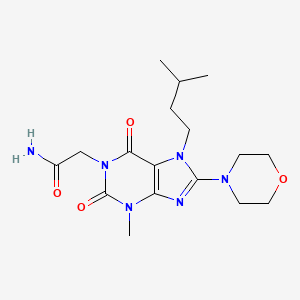![molecular formula C15H17ClN2OS B2798407 N-[(4-chlorophenyl)(cyano)methyl]-2-(thian-4-yl)acetamide CAS No. 1444829-00-8](/img/structure/B2798407.png)
N-[(4-chlorophenyl)(cyano)methyl]-2-(thian-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-chlorophenyl)(cyano)methyl]-2-(thian-4-yl)acetamide, commonly known as CTAP, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the mu-opioid receptor, which plays a crucial role in the regulation of pain and addiction. CTAP has been extensively studied for its potential applications in the development of novel therapeutic agents for the treatment of opioid addiction and other related disorders.
作用機序
CTAP is a potent and selective antagonist of the mu-opioid receptor. It binds to the receptor and blocks the binding of endogenous opioid peptides, such as endorphins and enkephalins, which are responsible for the regulation of pain and addiction. By blocking the mu-opioid receptor, CTAP can reduce the effects of opioids and prevent the development of opioid tolerance and dependence.
Biochemical and Physiological Effects:
CTAP has been shown to have a range of biochemical and physiological effects. In preclinical studies, CTAP has been shown to reduce opioid-induced analgesia, tolerance, and dependence. It has also been shown to reduce the rewarding effects of opioids, which are responsible for the development of addiction. Additionally, CTAP has been shown to reduce the symptoms of opioid withdrawal, such as anxiety, depression, and gastrointestinal distress.
実験室実験の利点と制限
CTAP has several advantages for use in laboratory experiments. It is a potent and selective antagonist of the mu-opioid receptor, which makes it a useful tool for investigating the role of this receptor in pain and addiction. CTAP is also relatively stable and easy to synthesize, which makes it a cost-effective option for use in preclinical studies. However, CTAP has some limitations, including its poor solubility in water and its potential for off-target effects.
将来の方向性
There are several potential future directions for the use of CTAP in scientific research. One area of interest is the development of novel therapeutic agents for the treatment of opioid addiction and related disorders. CTAP has shown promise as a potential treatment option, and further research is needed to evaluate its efficacy and safety in clinical trials. Additionally, CTAP could be used to investigate the role of the mu-opioid receptor in other physiological and pathological processes, such as stress, anxiety, and depression. Finally, CTAP could be used in combination with other opioid receptor antagonists and agonists to develop more effective and targeted therapies for pain and addiction.
合成法
CTAP can be synthesized using a variety of methods, including the reaction of 4-chlorobenzyl cyanide with thian-4-ylacetic acid in the presence of a base. The resulting product is then purified using various chromatographic techniques to obtain pure CTAP. Other methods of synthesis include the reaction of 4-chlorobenzyl cyanide with thian-4-ylacetyl chloride or thian-4-ylacetic anhydride.
科学的研究の応用
CTAP has been extensively studied for its potential applications in the field of scientific research. It has been used as a tool to investigate the role of the mu-opioid receptor in the regulation of pain and addiction. CTAP has also been used to study the mechanisms of action of other opioid receptor antagonists and agonists. Additionally, CTAP has been used in preclinical studies to evaluate its potential as a therapeutic agent for the treatment of opioid addiction and other related disorders.
特性
IUPAC Name |
N-[(4-chlorophenyl)-cyanomethyl]-2-(thian-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c16-13-3-1-12(2-4-13)14(10-17)18-15(19)9-11-5-7-20-8-6-11/h1-4,11,14H,5-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJGPUCCEYWHGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1CC(=O)NC(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)(cyano)methyl]-2-(thian-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyloxirane-2-carboxamide](/img/structure/B2798324.png)
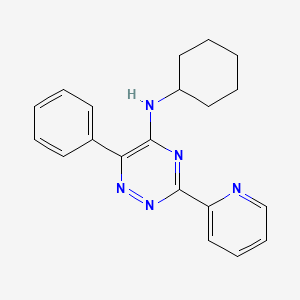
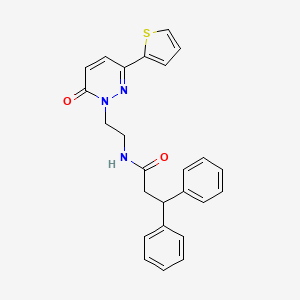
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate](/img/structure/B2798330.png)
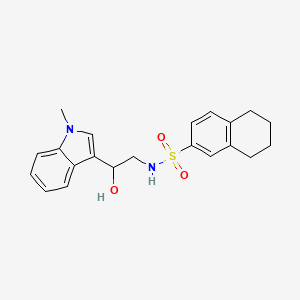
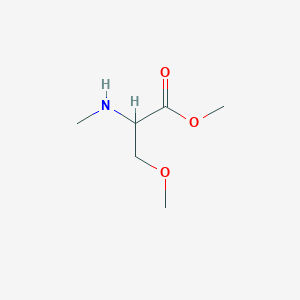
![Tert-butyl 7-(6-fluoropyridine-3-carbonyl)-1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B2798335.png)
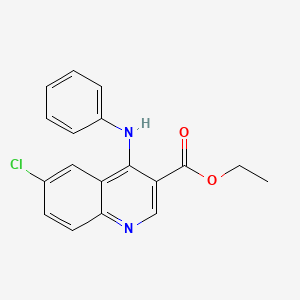
![1-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2798341.png)
![1,7-bis(3-hydroxypropyl)-9-methyl-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B2798342.png)
![[(6-Methylheptan-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2798343.png)
![tert-butyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]piperazine-1-carboxylate](/img/structure/B2798344.png)
